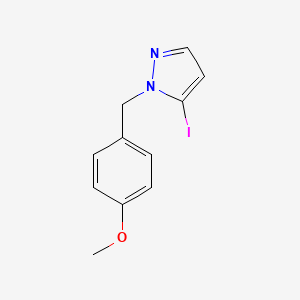

5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole

Description

5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole is a substituted pyrazole derivative featuring a 4-methoxybenzyl (PMB) group at the N1 position and an iodine atom at the C5 position of the pyrazole ring. This compound is primarily utilized in synthetic organic chemistry as an intermediate for the preparation of more complex molecules, particularly in medicinal chemistry and materials science. The PMB group serves as a protective group for amines or hydroxyl groups during multi-step syntheses, as demonstrated in the preparation of polyfunctional pyrazole derivatives . Its iodine substituent enhances electrophilicity, making it a versatile precursor for cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to construct biaryl systems.

Properties

Molecular Formula |

C11H11IN2O |

|---|---|

Molecular Weight |

314.12 g/mol |

IUPAC Name |

5-iodo-1-[(4-methoxyphenyl)methyl]pyrazole |

InChI |

InChI=1S/C11H11IN2O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8H2,1H3 |

InChI Key |

STFNAKXFXQHKJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC=N2)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-iodopyrazoles typically involves two key steps:

- Formation of the pyrazole core with the appropriate substituents.

- Regioselective iodination at the 5-position of the pyrazole ring.

For 5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole , the common approach is to first prepare the 1-(4-methoxybenzyl)pyrazole, followed by selective iodination at the 5-position using elemental iodine or iodine sources under oxidative conditions.

Regioselective Iodination Techniques

Several iodination protocols have been reported for pyrazole derivatives, including:

Direct Iodination with Elemental Iodine and Oxidants:

Treatment of pyrazoles with elemental iodine in the presence of oxidants like cerium ammonium nitrate (CAN) or under acidic conditions leads to selective iodination at the 5-position. For example, refluxing 1-aryl-3-trifluoromethylpyrazoles with iodine and CAN in acetonitrile yields 5-iodopyrazoles in good yields (up to 81%).Lithiation Followed by Iodine Quenching:

A highly regioselective method involves deprotonation of the pyrazole at the 5-position using n-butyllithium at low temperature (-78 °C), followed by trapping the resulting lithium pyrazolide intermediate with iodine to afford 5-iodopyrazoles exclusively. This method is especially useful for pyrazoles bearing sensitive substituents, such as the 1-(4-methoxybenzyl) group.Use of N-Iodosuccinimide (NIS):

NIS in acidic media (e.g., trifluoroacetic acid) can also be employed for iodination, although this is more commonly used for 4-iodopyrazoles and may require optimization for 5-iodopyrazole formation.One-Pot Catalytic Iodination:

More recent advances include one-pot protocols using potassium iodate (KIO3) and diphenyl diselenide as catalysts under acidic conditions, allowing selective iodination of pyrazoles generated in situ.

Synthesis of 1-(4-Methoxybenzyl)pyrazole Precursors

The 1-(4-methoxybenzyl) substituent can be introduced by alkylation of pyrazole at the nitrogen atom:

N-Alkylation of Pyrazole:

Reacting pyrazole with 4-methoxybenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K2CO3 in DMF) leads to N-alkylated pyrazoles. This step precedes iodination.Alternative Routes:

Pyrazoles can also be synthesized with the 1-substituent already in place via condensation or cyclization reactions involving hydrazines and appropriately substituted precursors.

Representative Procedure for Preparation

A typical preparation of 5-iodo-1-(4-methoxybenzyl)-1H-pyrazole involves:

-

- Pyrazole (1 equiv) is reacted with 4-methoxybenzyl bromide (1.1 equiv) in the presence of potassium carbonate (2 equiv) in DMF at room temperature for 12 hours.

- The reaction mixture is worked up by extraction and purified by column chromatography to yield 1-(4-methoxybenzyl)pyrazole.

-

- The 1-(4-methoxybenzyl)pyrazole (1 equiv) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under inert atmosphere.

- n-Butyllithium (1.3 equiv) is added dropwise to generate the 5-lithiated intermediate.

- After 10 minutes, a solution of iodine (1.4 equiv) in THF is added slowly, and the reaction mixture is allowed to warm to room temperature over 4 hours.

- The mixture is quenched with sodium thiosulfate solution, extracted, dried, and purified by silica gel chromatography to afford 5-iodo-1-(4-methoxybenzyl)-1H-pyrazole.

Alternative Electrophilic Cyclization Approaches

Electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine in the presence of sodium bicarbonate has been reported to yield 4-iodopyrazoles efficiently, and similar strategies could be adapted for 5-iodopyrazoles with appropriate substrate design. However, for the specific 5-iodo substitution, lithiation-iodination remains the preferred method.

Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct iodination with I2 + CAN | I2, CAN, MeCN, reflux overnight | 70-85 | High (5-position) | Simple setup, good yields | Requires strong oxidants |

| Lithiation + Iodination | n-BuLi (-78 °C), I2, THF | 75-90 | Exclusive 5-iodination | High regioselectivity, mild conditions | Requires low temperature, air-sensitive reagents |

| NIS in acidic media | NIS, TFA, AcOH, 80 °C | 60-75 | Moderate | Metal-free, mild | Less selective, may give mixtures |

| One-pot KIO3/(PhSe)2 catalysis | KIO3, diphenyl diselenide, acidic conditions | Moderate | Selective | One-pot, catalytic | Less explored for 5-iodopyrazoles |

| Electrophilic cyclization | Molecular iodine, NaHCO3, α,β-alkynic hydrazones | 70-90 | Usually 4-iodo | Efficient for 4-iodopyrazoles | Not directly applicable for 5-iodo |

Research Results and Characterization

NMR Spectroscopy:

1H and 13C NMR spectra confirm the substitution pattern, with characteristic chemical shifts for the pyrazole ring protons and the 4-methoxybenzyl group.Mass Spectrometry:

Molecular ion peaks consistent with the expected molecular weight of 5-iodo-1-(4-methoxybenzyl)-1H-pyrazole confirm the incorporation of iodine.X-ray Crystallography:

Single-crystal X-ray diffraction studies on similar 5-iodopyrazoles reveal the molecular geometry and confirm the position of the iodine substituent on the pyrazole ring.Elemental Analysis: Elemental composition matches the calculated values, supporting the purity and correct formulation of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would produce a biaryl compound.

Scientific Research Applications

5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodine atom and methoxybenzyl group can interact with the target molecule through various non-covalent interactions, such as hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole can be contextualized against other N-substituted 5-iodopyrazole derivatives. Key comparisons include:

Substituent Effects on Reactivity and Stability

- 5-Iodo-1-(pyridin-4-yl)-1H-pyrazole (7n) :

Replacing the PMB group with a pyridinyl substituent (7n) reduces steric bulk but introduces electron-withdrawing effects. This lowers thermal stability (melting point = 122°C vs. unmeasured for the PMB analog) and decreases synthetic yield (8% vs. PMB derivatives synthesized in higher yields under optimized conditions) . - 5-Iodo-1-(2-iodopyridin-3-yl)-1H-pyrazole (8o) :

Dual iodine substitution on the pyridine ring (8o) increases molecular weight and polarizability, enhancing suitability for radiopharmaceutical applications. However, its synthesis requires harsh conditions (e.g., excess BuLi), leading to moderate yields (28%) compared to PMB-protected analogs . - 5-Iodo-1-(5-iodothiophen-2-yl)-1H-pyrazole (8'k) :

Thiophene-substituted derivatives (8'k) exhibit distinct electronic properties due to sulfur’s electron-rich nature. This enhances metallation efficiency (55% yield) but reduces thermal stability (mp = 64°C) relative to PMB analogs .

Data Table: Comparative Analysis of 5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole and Analogs

| Compound Name | Substituent (N1) | Key Features | Yield (%) | Melting Point (°C) | Applications |

|---|---|---|---|---|---|

| 5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole | 4-Methoxybenzyl | Electron-donating PMB group; high stability | N/A | N/A | Synthetic intermediate |

| 5-Iodo-1-(pyridin-4-yl)-1H-pyrazole (7n) | Pyridin-4-yl | Electron-withdrawing; low thermal stability | 8 | 122 | Metallation studies |

| 5-Iodo-1-(2-iodopyridin-3-yl)-1H-pyrazole (8o) | 2-Iodopyridin-3-yl | Dual iodine substitution; radiopharmaceutical potential | 28 | 138 | Radiochemistry |

| 5-Iodo-1-(5-iodothiophen-2-yl)-1H-pyrazole (8'k) | 5-Iodothiophen-2-yl | Sulfur-enhanced reactivity; moderate stability | 55 | 64 | Cross-coupling reactions |

| 1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole | 5-Fluoro-2-methylbenzyl | Fluorinated for lipophilicity; uncharacterized bioactivity | N/A | N/A | Preclinical drug development |

Research Findings and Implications

- Electronic Effects : The PMB group’s electron-donating methoxy moiety stabilizes intermediates but may limit electrophilic reactivity compared to iodine- or pyridinyl-substituted analogs .

- Synthetic Yields : Thiophene and pyridine derivatives often require specialized conditions (e.g., ZnCl₂·TMEDA), whereas PMB protection is compatible with NaH-mediated alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.